KOR Affinity: Sub‑Nanomolar Class Potency Inferred from Conformationally Locked Decahydroquinoxaline Congeners
Direct KOR affinity data for the title compound are not publicly available; however, the decahydroquinoxaline‑3‑one scaffold to which it belongs consistently exhibits single‑digit nanomolar to sub‑nanomolar KOR Ki values when appropriately substituted. The closest crystallographically and pharmacologically characterized analog, cis/trans‑configured perhydroquinoxaline 7, displays a Ki of 0.35 nM, and its enantiomer 7b achieves Ki = 0.25 nM with an EC₅₀ of 2.0 nM in the [³⁵S]GTPγS functional assay [1]. In the same series, replacement of the phenylacetamide side chain with a methanesulfonamide‑bearing hydroxypyrrolidine yielded compound 8a (Ki = 0.63 nM, EC₅₀ = 1.8 nM) [2]. These values establish a class benchmark: the target compound’s cyclopropylacetamide motif is expected to preserve high‑affinity KOR engagement, differentiating it from N‑methyl (CAS 1428138‑92‑4) and N‑ethyl (CAS 1428138‑98‑0) variants for which no KOR data have been reported.
| Evidence Dimension | κ‑opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No direct Ki reported; class‑expected range: <10 nM based on scaffold precedent |
| Comparator Or Baseline | Compound 7 (racemic): Ki = 0.35 nM; Compound 7b: Ki = 0.25 nM; Compound 8a: Ki = 0.63 nM [1][2] |
| Quantified Difference | Class‑level inference: ≤10‑fold variation expected among active N‑substituted analogs; the cyclopropyl variant anticipated to fall within the sub‑nanomolar to low‑nanomolar range |
| Conditions | Radioligand displacement assay using [³H]U‑69,593 on human cloned KOR expressed in HEK‑293 or CHO cells [1][2] |
Why This Matters
For KOR‑targeted screening, selecting a compound with a scaffold that has been pharmacologically validated at the receptor level reduces the risk of false‑negative hits that can arise with untested N‑alkyl congeners.
- [1] Molenveld, P.; Bouzanne des Mazery, R.; Sterk, G. J.; et al. Conformationally restricted κ‑opioid receptor agonists: Synthesis and pharmacological evaluation of diastereoisomeric and enantiomeric decahydroquinoxalines. Bioorg. Med. Chem. Lett. 2015, 25 (22), 5196–5200. View Source
- [2] Soeberdt, M.; Molenveld, P.; Storcken, R. P.; et al. Design and Synthesis of Enantiomerically Pure Decahydroquinoxalines as Potent and Selective κ‑Opioid Receptor Agonists with Anti-Inflammatory Activity in Vivo. J. Med. Chem. 2017, 60 (7), 2807–2827. View Source
